9-顺式视黄醇棕榈酸酯

描述

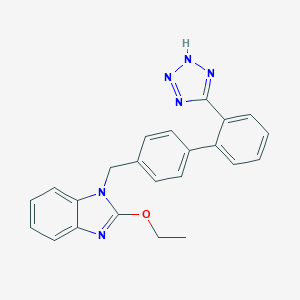

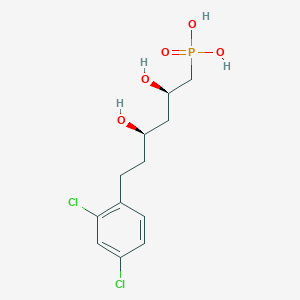

9-cis-Retinyl Palmitate is a 9-cis isomer formed by vitamin A palmitate in corn flakes . It is a retinyl palmitate obtained by formal condensation of the carboxy group of hexadecanoic acid with the hydroxy group of 9-cis-retinol . It is functionally related to a 9-cis-retinol .

Molecular Structure Analysis

The molecular formula of 9-cis-Retinyl Palmitate is C36H60O2 . The molecular weight is 524.9 g/mol . The IUPAC name is [(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate .

Physical And Chemical Properties Analysis

9-cis-Retinyl Palmitate is insoluble in water but soluble in chloroform, ether, and vegetable oil . It is slightly soluble in alcohol . A clear yellow solution is obtained at about 50 mg/ml in chloroform .

科学研究应用

Fortified Food Analysis

9-cis-Retinyl Palmitate: can be detected in fortified food products, such as oils, using direct HPLC methods. This is an alternative to saponification methods for rapid and reliable routine analysis .

Retinal Therapy Research

In studies involving mice with retinal pigment epithelium-specific 65-kDa protein (RPE65) deficiency, which causes retinopathy and blindness resembling Leber congenital amaurosis, 9-cis-Retinyl Acetate (a compound related to 9-cis-Retinyl Palmitate) has been tested for its effects on visual function and retinopathy progression .

Analytical Method Development

9-cis-Retinyl Palmitate: is used in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or during the commercial production of Retinyl Palmitate .

安全和危害

未来方向

作用机制

Target of Action

9-cis-Retinyl Palmitate, a derivative of Vitamin A, primarily targets retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . These receptors are part of the nuclear receptor family and play a crucial role in regulating gene expression . They influence the proliferation and differentiation of cells .

Mode of Action

9-cis-Retinyl Palmitate interacts with its targets through direct ligand-receptor binding, thereby eliciting transcription of retinoic acid-responsive genes . It is converted to 9-cis-retinoic acid, which can activate both RARs and RXRs . The activation of these receptors leads to changes in gene expression, which subsequently results in various cellular responses.

Biochemical Pathways

The conversion of 9-cis-Retinyl Palmitate to its active form involves several biochemical pathways. In a reversible process, retinol (vitamin A alcohol) is oxidized to retinaldehyde (vitamin A aldehyde), which is then irreversibly converted to retinoic acid (vitamin A acid); subsequently, isomerization to 13-cis and 9-cis may occur . The active form, 9-cis-retinoic acid, then binds to RARs and RXRs to influence gene expression .

Pharmacokinetics

It is known that retinoids, in general, are absorbed in the gut and transported to various tissues, where they are stored or metabolized . The bioavailability of 9-cis-Retinyl Palmitate is likely influenced by these processes.

Result of Action

The activation of RARs and RXRs by 9-cis-Retinyl Palmitate leads to changes in gene expression, influencing the proliferation and differentiation of cells . This can have various molecular and cellular effects, depending on the specific genes that are regulated and the type of cells that are affected.

Action Environment

The action of 9-cis-Retinyl Palmitate can be influenced by various environmental factors. For example, light exposure can lead to the formation of 9-cis-Retinyl Palmitate from all-trans-retinyl palmitate . Additionally, the presence of other compounds in the diet or environment could potentially affect the absorption, distribution, metabolism, or excretion of 9-cis-Retinyl Palmitate, thereby influencing its action, efficacy, and stability.

属性

IUPAC Name |

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22-,32-28+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGQUTWHTHXGQB-UMNZIDCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(/C)\C=C\C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515210 | |

| Record name | (9cis)-O~15~-Hexadecanoylretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-cis-Retinyl Palmitate | |

CAS RN |

34356-29-1 | |

| Record name | Retinol, 15-hexadecanoate, 9-cis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34356-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9cis)-O~15~-Hexadecanoylretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the impact of light exposure on the stability of retinyl palmitate isomers, particularly the formation of 9-cis-Retinyl Palmitate?

A: Research indicates that exposure to light, including standard laboratory fluorescent lighting, can significantly impact the stability of retinyl palmitate isomers. Specifically, light exposure promotes the isomerization of all-trans-retinyl palmitate, leading to an increase in the concentration of 9-cis-Retinyl Palmitate and a corresponding decrease in all-trans-retinyl palmitate. [, ] This isomerization is particularly pronounced when retinyl palmitate is dissolved in chlorinated solvents like chloroform and methylene chloride. [] Interestingly, the presence of riboflavin can further accelerate the degradation of all-trans-retinyl palmitate under light exposure, while simultaneously reducing the formation of 9-cis-Retinyl Palmitate. []

Q2: What analytical methods are commonly employed to quantify retinyl palmitate isomers, including 9-cis-Retinyl Palmitate, in various matrices?

A: High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) is a widely used technique for the sensitive analysis of retinyl palmitate isomers, including 9-cis-Retinyl Palmitate. [, ] This method allows for the separation and quantification of various retinyl esters, including their geometric isomers, with high sensitivity. [] For instance, researchers have developed an isocratic adsorption HPLC method with a specialized recycling system to separate and quantify all-trans, 13-cis, 11-cis, and 9-cis isomers of retinyl palmitate, stearate, oleate, palmitoleate, and linoleate. [] In the context of fortified vegetable oils, a direct HPLC-FLD method has been validated as a rapid and reliable alternative to traditional saponification methods for quantifying retinyl palmitate. [] This method boasts a low limit of quantification (1.0 mg/kg) and is suitable for routine analysis of fortified oil samples. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B138841.png)

![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)